molecular formula C14H16N2O2 B1407197 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1367714-36-0

5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1407197
CAS No.: 1367714-36-0
M. Wt: 244.29 g/mol
InChI Key: FLAPIRAFFQXPIH-UHFFFAOYSA-N
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Description

5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Tetramethylphenyl Group: The tetramethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is treated with 2,3,5,6-tetramethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, resulting in the formation of pyrazoline derivatives or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Formation of tetramethylbenzoic acid or tetramethylbenzophenone.

    Reduction: Formation of pyrazoline derivatives or alcohols.

    Substitution: Introduction of functional groups like nitro, halogen, or alkyl groups.

Scientific Research Applications

5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylphenylboronic acid: Shares the tetramethylphenyl group but differs in the functional group attached to the aromatic ring.

    1H-pyrazole-3-carboxylic acid: Lacks the tetramethylphenyl group, resulting in different chemical properties and applications.

    Tetramethylpyrazole: Contains the pyrazole ring and methyl groups but lacks the carboxylic acid functionality.

Uniqueness

5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the tetramethylphenyl group and the pyrazole ring with a carboxylic acid functionality

Properties

IUPAC Name

3-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-7-5-8(2)10(4)13(9(7)3)11-6-12(14(17)18)16-15-11/h5-6H,1-4H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAPIRAFFQXPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NNC(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid

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